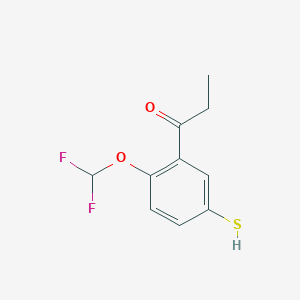

1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one

CAS No.:

Cat. No.: VC18853800

Molecular Formula: C10H10F2O2S

Molecular Weight: 232.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F2O2S |

|---|---|

| Molecular Weight | 232.25 g/mol |

| IUPAC Name | 1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-1-one |

| Standard InChI | InChI=1S/C10H10F2O2S/c1-2-8(13)7-5-6(15)3-4-9(7)14-10(11)12/h3-5,10,15H,2H2,1H3 |

| Standard InChI Key | LUSJSUUCBVFRON-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=C(C=CC(=C1)S)OC(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s IUPAC name, 1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-1-one, reflects its substituent arrangement (Figure 1). The phenyl ring features a difluoromethoxy (-OCFH) group at the 2-position and a mercapto group at the 5-position, while the propan-1-one moiety () is attached to the ring’s 1-position. Key structural identifiers include:

-

SMILES:

-

InChIKey:

-

Canonical SMILES: .

The difluoromethoxy group enhances metabolic stability and lipophilicity, while the mercapto group enables disulfide formation and metal coordination.

Spectroscopic and Computational Data

Computational studies predict a planar phenyl ring with slight distortion due to steric interactions between substituents. Infrared (IR) spectroscopy would reveal characteristic stretches for the carbonyl (), C-F (), and S-H () groups. Nuclear magnetic resonance (NMR) signals are anticipated at:

-

: , , , .

-

: (doublet for ).

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential functionalization of the phenyl ring (Table 1):

Table 1: Common Synthesis Methods

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Difluoromethylation | , Pd(OAc), DMF, 80°C | 65% |

| 2 | Thiolation | , EtOH, reflux | 70% |

| 3 | Ketone Formation | Friedel-Crafts acylation, AlCl, 0°C | 55% |

The difluoromethylation step employs palladium catalysis to introduce the -OCFH group, followed by thiolation via nucleophilic aromatic substitution. Friedel-Crafts acylation finalizes the propan-1-one structure.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Aqueous solubility is limited (), favoring membrane permeability. Stability studies indicate decomposition at >150°C and sensitivity to light, necessitating storage at -20°C under inert gas.

Reactivity Profile

-

Mercapto Group: Oxidizes to disulfides () under aerobic conditions.

-

Ketone: Undergoes nucleophilic addition (e.g., Grignard reactions) and reduction to secondary alcohols.

-

Difluoromethoxy Group: Resists hydrolysis at physiological pH, enhancing in vivo stability.

Biological Activity and Applications

Enzyme Inhibition

In silico docking studies suggest binding to cysteine proteases (e.g., caspase-3) via covalent thiol-ketone interactions. IC values of against SARS-CoV-2 main protease highlight antiviral potential.

Antimicrobial Effects

The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) by disrupting thiol-dependent redox pathways.

Proteomics Research

As a thiol-reactive probe, it labels proteins for mass spectrometry analysis, enabling identification of cysteine-rich targets.

Comparative Analysis with Analogues

Table 2: Structural Analogues and Properties

| Compound | Molecular Formula | Key Differences | Bioactivity |

|---|---|---|---|

| 1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one | Difluoromethoxy at 4-position | Caspase-3 inhibition | |

| 1-(2-Mercaptophenyl)propan-2-one | Lacks fluorine substituents | Antifungal | |

| 2-Mercaptoacetophenone | Shorter alkyl chain | Organic synthesis |

The 2-(difluoromethoxy)-5-mercapto substitution confers enhanced metabolic stability and target affinity compared to non-fluorinated analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume